1-(4-Amino-3-fluorophenyl)pyridin-2-one
Overview
Description
The compound "1-(4-Amino-3-fluorophenyl)pyridin-2-one" is a fluorinated pyridine derivative, which is a class of compounds known for their significance in pharmaceutical chemistry due to their biological activity. The presence of an amino group at the fourth position and a fluorine atom at the third position on the phenyl ring, attached to a pyridin-2-one core, suggests that this compound could be of interest in the development of new therapeutic agents.
Synthesis Analysis
The synthesis of related fluorinated pyridine derivatives has been explored in various studies. For instance, a practical synthesis of a key pharmaceutical intermediate involving a palladium-catalyzed cyanation/reduction sequence has been described, which could potentially be adapted for the synthesis of "1-(4-Amino-3-fluorophenyl)pyridin-2-one" . Additionally, a method for the selective fluorination of 4-substituted 2-aminopyridines and pyridin-2(1H)-ones in aqueous solution has been realized, which could be relevant for introducing the fluorine atom into the compound .
Molecular Structure Analysis
Experimental and theoretical studies on structurally related compounds have provided insights into their molecular geometry and spectroscopic properties. For example, the structure and spectroscopic properties of (E)-1-(2-aminophenyl)-3-(pyridine-4-yl)prop-2-en-1-one have been characterized using various techniques, including X-ray diffraction (XRD), which could be analogous to the structural analysis of "1-(4-Amino-3-fluorophenyl)pyridin-2-one" .
Chemical Reactions Analysis
The reactivity of fluorinated pyridines is influenced by the electron-withdrawing effects of the fluorine atom and the electron-donating effects of the amino group. The regioselectivity of fluorination reactions on pyridine derivatives has been shown to be strongly dependent on the substituent pattern, which would be an important consideration in the chemical reactions involving "1-(4-Amino-3-fluorophenyl)pyridin-2-one" .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated pyridines are often characterized by their increased stability and potential for hydrogen bonding due to the presence of fluorine and amino groups. The crystal packing and hydrogen bond interactions in related compounds have been studied, providing a basis for understanding the intermolecular interactions that "1-(4-Amino-3-fluorophenyl)pyridin-2-one" might exhibit .
Scientific Research Applications
1. Pyrrolidine in Drug Discovery
- Application Summary: The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This is due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .
- Methods of Application: The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
- Results or Outcomes: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
2. Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione
- Application Summary: Schiff bases are a promising class of compounds in the treatment of infectious diseases . New derivatives were obtained from the reaction of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with corresponding benzaldehydes .
- Methods of Application: The antibacterial and antifungal activities of all synthesized compounds were tested . The mechanism of the antibacterial and antifungal activity of the tested compounds was elucidated using molecular docking to topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase .
- Results or Outcomes: Several new substances have shown moderate antifungal activity against Candida spp . The highest activity directed against C. albicans was shown by compound RO4, with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .
properties
IUPAC Name |
1-(4-amino-3-fluorophenyl)pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-9-7-8(4-5-10(9)13)14-6-2-1-3-11(14)15/h1-7H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBPTQSSHLOHEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)C2=CC(=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623324 | |
Record name | 1-(4-Amino-3-fluorophenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-3-fluorophenyl)pyridin-2(1H)-one | |
CAS RN |
536747-52-1 | |
Record name | 1-(4-Amino-3-fluorophenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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